molecular formula C18H17N3O2 B5961602 4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

Cat. No.: B5961602
M. Wt: 307.3 g/mol
InChI Key: SAPAWMKZKQKNGK-UHFFFAOYSA-N
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Description

4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a complex organic compound known for its unique chemical structure and properties. This compound is part of the Schiff base family, which are compounds typically formed by the condensation of an amine with a carbonyl compound. The presence of both phenyl and pyrazolone groups in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves the condensation reaction between 4-hydroxy-2-methylbenzaldehyde and 5-methyl-2-phenyl-1H-pyrazol-3-one. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and employing industrial purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-hydroxy-2-methylphenyl)iminomethyl]benzonitrile
  • 4-[(4-hydroxy-2-methylphenyl)iminomethyl]-2,6-dimethylphenol
  • 4-[(4-hydroxy-2-methylphenyl)iminomethyl]-6-methoxy-4-methylphenol

Uniqueness

4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is unique due to the presence of both phenyl and pyrazolone groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-10-15(22)8-9-17(12)19-11-16-13(2)20-21(18(16)23)14-6-4-3-5-7-14/h3-11,20,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPAWMKZKQKNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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